

# Application Notes and Protocols for Studying Fungal Mitochondrial Respiration Using Kresoxim-methyl

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Compound of Interest						
Compound Name:	Kresoxim-Methyl					
Cat. No.:	B3119233	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Kresoxim-methyl** is a synthetic fungicide belonging to the strobilurin class, which are derivatives of a natural antifungal compound found in the wood-decaying fungus Strobilurus tenacellus.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[1] This is achieved by specifically targeting the Quinone outer (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[1] This inhibition disrupts the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death. These application notes provide detailed protocols for utilizing **Kresoxim-methyl** as a tool to investigate mitochondrial respiration in fungi, a critical area of research for understanding fungal pathogenesis and developing novel antifungal therapies.

#### **Mechanism of Action**

**Kresoxim-methyl** acts as a potent and specific inhibitor of the cytochrome bc1 complex (Complex III) in the fungal mitochondrial electron transport chain.[1] By binding to the Qo site, it blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption has several key consequences:



- Inhibition of ATP Synthesis: The blockage of the electron transport chain prevents the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis by ATP synthase.
- Increased Production of Reactive Oxygen Species (ROS): The interruption of electron flow can lead to the formation of superoxide radicals, contributing to oxidative stress within the fungal cell.
- Inhibition of Fungal Growth and Development: The depletion of cellular ATP and increased oxidative stress inhibit crucial cellular processes, leading to the cessation of mycelial growth and conidial germination.[2]

#### **Data Presentation**

The following tables summarize the quantitative data on the efficacy of **Kresoxim-methyl** against various fungal species.

Table 1: In Vitro Efficacy of Kresoxim-methyl Against Fungal Pathogens



Fungal Species	Assay Type	Endpoint	Concentrati on	% Inhibition / EC50	Reference
Fusarium kyushuense	Mycelial Growth	EC50	11.43 μg/mL	-	[2]
Fusarium kyushuense	Conidial Germination	EC50	1.79 μg/mL	-	[2]
Aspergillus carbonarius	Fungal Growth	-	Not Specified	76%	[3]
Aspergillus parasiticus	Mycelial Growth	MIC	0.3-0.5 mM (in combination with octylgallate)	-	[4]
Aspergillus flavus	Mycelial Growth	MIC	0.3-0.5 mM (in combination with octylgallate)	-	[4]

Table 2: Effect of **Kresoxim-methyl** on Mitochondrial Parameters



Organism/Cell Line	Parameter	Concentration	Observation	Reference
HepG2 (human hepatic cells)	Oxygen Consumption Rate (OCR)	≥ 7 µM	Significant Decrease	[5]
HepG2 (human hepatic cells)	Mitochondrial Superoxide	7 μΜ	Significant Increase	[5]
HepG2 (human hepatic cells)	ATP Level	7 μΜ	Reduction	[5]
Neuroblastoma N2a (murine neural cells)	Mitochondrial Superoxide	Subcytotoxic concentrations	Elevation	[6]
Neuroblastoma N2a (murine neural cells)	Mitochondrial Transmembrane Potential	Subcytotoxic concentrations	Decrease	[6]

# **Experimental Protocols**

Here we provide detailed protocols for key experiments to study the effects of **Kresoxim-methyl** on fungal mitochondrial respiration.

# Protocol 1: Measurement of Fungal Mycelial Growth Inhibition

Objective: To determine the effect of **Kresoxim-methyl** on the vegetative growth of filamentous fungi.

#### Materials:

- Fungal culture of interest
- Appropriate solid growth medium (e.g., Potato Dextrose Agar PDA)
- Sterile petri dishes



- Kresoxim-methyl stock solution (dissolved in a suitable solvent like DMSO)
- Sterile solvent (for control)
- Sterile cork borer or scalpel
- Incubator

#### Procedure:

- Prepare the solid growth medium and autoclave.
- Allow the medium to cool to approximately 50-60°C.
- Add Kresoxim-methyl from the stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing. Also, prepare control plates with the solvent alone.
- Pour the amended and control agar into sterile petri dishes and allow them to solidify.
- Inoculate the center of each plate with a mycelial plug of a uniform size (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony.
- Incubate the plates at the optimal growth temperature for the fungus.
- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.
- Calculate the percentage of growth inhibition for each concentration of Kresoxim-methyl compared to the solvent control.

# Protocol 2: Assessment of Mitochondrial Respiration via Oxygen Consumption

Objective: To measure the rate of oxygen consumption in fungal cells treated with **Kresoxim-methyl**.

Materials:



- Fungal culture (liquid culture)
- Respirometer (e.g., Seahorse XF Analyzer, Clark-type oxygen electrode)
- Respiration buffer (e.g., MES-based buffer, pH adjusted for the specific fungus)
- Kresoxim-methyl stock solution
- Substrates for respiration (e.g., glucose, succinate)
- Other mitochondrial inhibitors for controls (e.g., antimycin A, rotenone)

Procedure (using a Seahorse XF Analyzer as an example):

- Grow the fungus in a liquid medium to the desired growth phase.
- Harvest the fungal cells (mycelia or spores) by centrifugation and wash them with respiration buffer.
- Resuspend the cells in the respiration buffer and determine the cell density.
- Seed the fungal cells into the wells of a Seahorse XF cell culture microplate.
- Incubate the plate to allow the cells to adhere to the bottom of the wells.
- Prepare the sensor cartridge by hydrating it overnight. Load the injection ports with Kresoxim-methyl and other compounds (e.g., substrates, other inhibitors).
- Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. This will involve
  sequential measurements of basal oxygen consumption rate (OCR) followed by OCR after
  the injection of Kresoxim-methyl and other inhibitors.
- Analyze the data to determine the effect of Kresoxim-methyl on basal and maximal respiration.

# **Protocol 3: Quantification of Intracellular ATP Levels**

Objective: To measure the impact of **Kresoxim-methyl** on cellular ATP production.



#### Materials:

- Fungal culture (liquid culture)
- · Kresoxim-methyl stock solution
- ATP bioluminescence assay kit (e.g., luciferin/luciferase-based)
- Luminometer
- Cell lysis buffer

#### Procedure:

- Grow the fungal culture in a liquid medium to the mid-exponential phase.
- Add Kresoxim-methyl at various concentrations to the cultures and incubate for a defined period. Include a solvent control.
- Harvest the fungal cells by centrifugation.
- Lyse the cells using the appropriate lysis buffer to release the intracellular ATP.
- Perform the ATP assay according to the manufacturer's instructions. This typically involves
  mixing the cell lysate with the luciferin/luciferase reagent.
- Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
- Normalize the ATP levels to the amount of fungal biomass (e.g., dry weight or protein concentration).

## **Protocol 4: Detection of Reactive Oxygen Species (ROS)**

Objective: To visualize and quantify the production of ROS in fungal cells upon exposure to **Kresoxim-methyl**.

Materials:



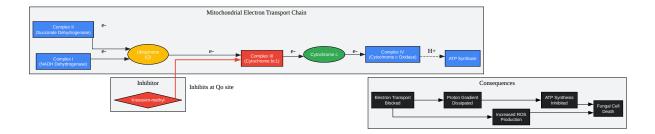
- · Fungal culture
- Kresoxim-methyl stock solution
- ROS-sensitive fluorescent probes (e.g., Nitroblue Tetrazolium (NBT) for superoxide, 2',7'dichlorodihydrofluorescein diacetate (H2DCFDA) for general ROS)
- Fluorescence microscope or plate reader

Procedure (using H2DCFDA):

- Prepare fungal cells (conidia or hyphae) and expose them to different concentrations of Kresoxim-methyl for a specific duration.
- Wash the cells to remove excess inhibitor.
- Incubate the cells with H2DCFDA solution in the dark. The diacetate group is cleaved by intracellular esterases, and the resulting H2DCF is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
- Wash the cells to remove the excess probe.
- Visualize the fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

# **Mandatory Visualizations**

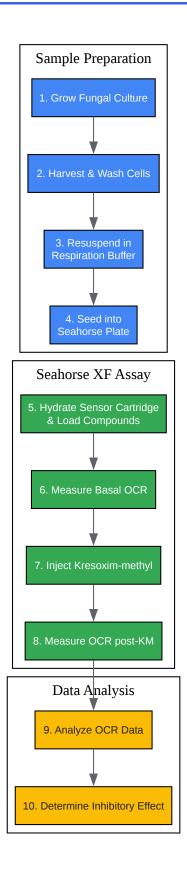




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Caption: Mechanism of **Kresoxim-methyl** action on the fungal mitochondrial electron transport chain.





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